![molecular formula C6H7ClN2S B2797042 5-(Chloromethyl)-3-cyclopropyl-1,2,4-thiadiazole CAS No. 2090447-99-5](/img/structure/B2797042.png)
5-(Chloromethyl)-3-cyclopropyl-1,2,4-thiadiazole
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Overview
Description
Compounds with a chloromethyl group, such as 5-Chloromethylfurfural, are organic compounds that consist of a furan substituted at the 2- and 5-positions with formyl (CHO) and chloromethyl (CH2Cl) groups . They are typically obtained by dehydration of fructose and other cellulose derivatives using hydrochloric acid .
Synthesis Analysis
The synthesis of similar compounds often involves chemical processing of biomass to obtain the chloromethyl compound with high selectivity and yields via refluxing in aqueous HCl in the presence of NaCl as a cheap catalyst .Chemical Reactions Analysis
The chemical reactions involving similar compounds often include transformations into other useful chemicals. For example, 5-(Hydroxymethyl)furfural (HMF), a furanic intermediate produced by the acid-catalyzed hydrolysis/dehydration of biomass-derived hexoses, can be transformed into 2,5-dimethylfuran (DMF), a potential liquid fuel .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can also vary. For instance, 5-Chloromethylfurfural is a colourless liquid .Scientific Research Applications
Cyclodextrin Chemistry
Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. CMF can be incorporated into CD structures, leading to modified CDs with unique properties. These modified CDs find applications in drug delivery, environmental remediation, and separation processes .
Biological Studies and Bioconjugation
Researchers have explored CMF derivatives as bioconjugation reagents. By attaching CMF to biomolecules (e.g., proteins, peptides, or nucleic acids), scientists can modify their properties or enable targeted drug delivery. CMF-based bioconjugates have potential applications in diagnostics and therapeutics.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(chloromethyl)-3-cyclopropyl-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2S/c7-3-5-8-6(9-10-5)4-1-2-4/h4H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYNHFSGRBIHZCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NSC(=N2)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-3-cyclopropyl-1,2,4-thiadiazole |
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